3-Ethyl-7,8-dimethylquinoline-2-thiol
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Overview
Description
3-Ethyl-7,8-dimethylquinoline-2-thiol is a heterocyclic compound with the molecular formula C13H15NS. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8-dimethylquinoline-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid . The reaction conditions often require elevated temperatures and prolonged reaction times to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-7,8-dimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
3-Ethyl-7,8-dimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-7,8-dimethylquinoline-2-thiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylquinoline-3-thiol
- 4-Ethylquinoline-2-thiol
- 6,7-Dimethylquinoline-2-thiol
Uniqueness
3-Ethyl-7,8-dimethylquinoline-2-thiol stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
3-ethyl-7,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-6-5-8(2)9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
GIFSGJWDOWKDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C(C=C2)C)C)NC1=S |
Origin of Product |
United States |
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